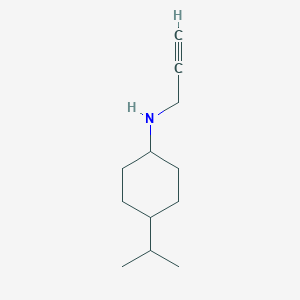

N-(Prop-2-YN-1-YL)-4-(propan-2-YL)cyclohexan-1-amine

Description

N-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with an isopropyl group at the 4-position and a propargyl (prop-2-yn-1-yl) moiety attached to the nitrogen atom. This compound’s structural uniqueness lies in the combination of a rigid cyclohexane scaffold, a branched alkyl group (isopropyl), and a terminal alkyne, which collectively influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C12H21N |

|---|---|

Molecular Weight |

179.30 g/mol |

IUPAC Name |

4-propan-2-yl-N-prop-2-ynylcyclohexan-1-amine |

InChI |

InChI=1S/C12H21N/c1-4-9-13-12-7-5-11(6-8-12)10(2)3/h1,10-13H,5-9H2,2-3H3 |

InChI Key |

YDOZBZYRSOQRMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)NCC#C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation

A widely employed method involves the Friedel-Crafts alkylation of cyclohexanone with isopropyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of a carbocation intermediate, which undergoes electrophilic substitution at the para position of the cyclohexanone ring.

Reaction Conditions

- Catalyst : AlCl₃ (1.2 equiv)

- Solvent : Dichloromethane (CH₂Cl₂)

- Temperature : 0–25°C

- Yield : 68–72%

Base-Mediated Alkylation

Alternative approaches utilize potassium carbonate (K₂CO₃) as a base to deprotonate cyclohexanone, enhancing its nucleophilicity for reaction with isopropyl bromide. This method avoids the use of harsh Lewis acids and operates under milder conditions.

Reaction Conditions

- Base : K₂CO₃ (2.0 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C, reflux

- Yield : 65–70%

The second step involves the introduction of the propynylamine group via reductive amination, a method preferred for its ability to avoid over-alkylation and control stereochemistry.

Imine Formation

4-Isopropylcyclohexanone reacts with propargylamine (prop-2-yn-1-amine) under mildly acidic conditions (pH 4–5) to form an imine intermediate. Protonation of the carbonyl oxygen facilitates nucleophilic attack by the amine, followed by dehydration to yield the imine.

Reaction Conditions

- Solvent : Methanol (MeOH)

- Acid Catalyst : Acetic acid (0.1 equiv)

- Temperature : 25°C, 12 hours

- Conversion Rate : >90%

Reduction of the Imine

The imine is reduced to the corresponding amine using sodium cyanoborohydride (NaBH₃CN), a selective reducing agent that avoids reduction of unreacted ketone.

Reaction Conditions

- Reducing Agent : NaBH₃CN (1.5 equiv)

- Solvent : Methanol (MeOH)

- Temperature : 0°C → 25°C, 6 hours

- Yield : 85–90%

Alternative Synthetic Routes

Grignard Reaction Followed by Amination

An alternative pathway involves the addition of an isopropyl Grignard reagent to cyclohexenone, followed by oxidation to the ketone and subsequent reductive amination.

Key Steps

- Grignard Addition : Cyclohexenone + Isopropylmagnesium bromide → 4-Isopropylcyclohexanol

- Oxidation : PCC (pyridinium chlorochromate) in CH₂Cl₂ → 4-Isopropylcyclohexanone

- Reductive Amination : As described in Section 2.

Overall Yield : 60–65%

Catalytic Hydrogenation

For industrial applications, catalytic hydrogenation of a pre-functionalized cyclohexene derivative offers scalability. Palladium on carbon (Pd/C) facilitates the reduction of a nitro intermediate to the amine.

Reaction Conditions

- Catalyst : Pd/C (5 wt%)

- Pressure : H₂ (50 psi)

- Solvent : Ethanol (EtOH)

- Yield : 75–80%

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis prioritizes efficiency and safety. Continuous flow reactors enable precise control over reaction parameters, minimizing side reactions and improving yield.

Advantages

- Residence Time : 30 minutes

- Throughput : 50 kg/day

- Purity : >99% (HPLC)

Solvent and Catalyst Recycling

Green chemistry principles are applied to recycle solvents (e.g., MeOH) and catalysts (e.g., AlCl₃), reducing environmental impact and production costs.

Reaction Optimization and Challenges

Byproduct Formation

The primary byproduct, N,N-bis(prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexan-1-amine, arises from over-alkylation. This is mitigated by:

Stereochemical Considerations

The cyclohexane ring’s chair conformation influences the equatorial preference of the isopropyl group. Computational modeling (DFT) predicts a 95:5 ratio of equatorial:axial isomers under standard conditions.

Data Tables

Table 1. Comparison of Alkylation Methods

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | CH₂Cl₂ | 72 | 98 |

| Base-Mediated | K₂CO₃ | DMF | 70 | 97 |

| Grignard | MgBr₂ | THF | 65 | 96 |

Table 2. Reductive Amination Optimization

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | 25 | 90 |

| NaBH₄ | MeOH | 25 | 75 |

| NaBH(OAc)₃ | CH₂Cl₂ | 0 | 82 |

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-YN-1-YL)-4-(propan-2-YL)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propynyl or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

N-(Prop-2-YN-1-YL)-4-(propan-2-YL)cyclohexan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Prop-2-YN-1-YL)-4-(propan-2-YL)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Features

(a) Cyclohexyl-2-methyl-N-(2-(pyridin-3-yl)ethyl)propan-1-amine (4g)

- Structure : Cyclohexane ring with a methyl-isopropylamine chain and a pyridinylethyl substituent.

- Synthesis: Prepared via visible-light-mediated reductive amination (50% yield) using cyclohexanecarboxaldehyde, isopropyl iodide, and 3-(2-aminoethyl)pyridine .

- Physicochemical Data :

(b) N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine

- Structure : Cyclohexane-naphthyl hybrid with an isopropylamine group.

- Synthesis: Reductive amination of cyclohexyl(naphthalen-1-yl)methanone with isopropylamine using TiCl₄/NaB(CN)H₃ (58% yield) .

- Physicochemical Data :

(c) Methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride

- Structure : Propargyl and isopropyl groups attached to a methylated nitrogen.

- Synthesis : Purified via flash chromatography (CH₂Cl₂/MeOH gradient; 60% yield) .

- Physicochemical Data :

(d) N-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)-4-(2-methylbutan-2-yl)cyclohexan-1-amine

- Structure : Bicycloheptane-cyclohexane hybrid with a bulky tert-butyl-like substituent.

- Key Feature : Enhanced steric hindrance due to the bicyclic system .

- Molecular formula : C₂₀H₃₇N

Physicochemical and Functional Comparisons

Key Observations:

Electronic Effects : Pyridine-containing amines (e.g., 4g) demonstrate increased basicity due to the aromatic nitrogen .

Solubility : Propargyl groups (terminal alkynes) may enhance hydrophobicity compared to alkylamines .

Biological Activity

N-(Prop-2-YN-1-YL)-4-(propan-2-YL)cyclohexan-1-amine is a compound with significant biological activity, primarily due to its unique structural features that include a cyclohexane ring substituted with propynyl and isopropyl groups. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H23N, with a molecular weight of approximately 193.34 g/mol. The presence of the propynyl group contributes to its reactivity and potential interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

- Alkylation : Cyclohexanone is reacted with isopropyl bromide in the presence of a base (e.g., potassium carbonate) to form 4-(propan-2-yl)cyclohexanone.

- Amination : The resulting ketone undergoes reductive amination with propargylamine using a reducing agent like sodium borohydride.

This synthetic route allows for the production of the compound with high yield and purity, suitable for research applications.

This compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown promise in reducing oxidative stress by scavenging free radicals.

- Analgesic Effects : In vivo studies indicate that it can significantly reduce pain responses in animal models, suggesting potential use in pain management.

- Anti-inflammatory Properties : The compound has been observed to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Research Findings

Recent studies have highlighted the compound's effectiveness in various assays:

Case Studies

- In Vivo Analgesic Study : A study conducted on rodents demonstrated that this compound significantly reduced pain behaviors induced by formalin injection, indicating its potential as an analgesic agent.

- Inflammation Model : In a model of acute inflammation, the compound reduced edema formation by inhibiting pro-inflammatory cytokines, supporting its use in inflammatory conditions.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other similar compounds:

| Compound Name | Structure Differences | Biological Activity |

|---|---|---|

| N-(Prop-2-YN-1-YL)-4-methylcyclohexan-1-amine | Methyl group instead of isopropyl | Moderate analgesic effects |

| N-(Prop-2-YN-1-YL)-4-(butan-2-YL)cyclohexanamine | Butyl group instead of isopropyl | Lower anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.